

Allyl Cyanoacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl cyanoacetate*

Cat. No.: *B084378*

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Introduction: **Allyl cyanoacetate** is a versatile organic compound characterized by the presence of three key functional groups: an allyl group, a cyano group, and an ester. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its active methylene group, situated between the electron-withdrawing nitrile and carbonyl groups, allows for a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. This guide provides an in-depth overview of **allyl cyanoacetate**, including its nomenclature, physicochemical properties, synthesis, analytical methods, key reactions, and safety information, tailored for researchers, scientists, and professionals in drug development.

Synonyms and Alternative Names

Allyl cyanoacetate is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material sourcing.

- Allyl 2-cyanoacetate
- Cyanoacetic acid allyl ester^[1]
- Prop-2-enyl 2-cyanoacetate
- 2-Propenyl 2-cyanoacetate

- Cyanoacetic acid, 2-propenyl ester
- Acetic acid, cyano-, 2-propenyl ester
- prop-2-en-1-yl 2-cyanoacetate

CAS Number: 13361-32-5 EC Number: 236-423-4[1]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of **allyl cyanoacetate** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ NO ₂	[1]
Molecular Weight	125.13 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	89-90 °C at 5 hPa	[2]
Melting Point	-40.0 °C	[2]
Density	1.072 g/cm ³ at 20 °C	[2]
Refractive Index (n ²⁰ /D)	1.443	
Flash Point	91 °C	[2]
Vapor Pressure	0.05 hPa	[2]
Solubility	Soluble in most organic solvents.	
¹ H NMR (CDCl ₃)	Chemical shifts (δ) at approximately 5.95 (m, 1H), 5.35 (m, 2H), 4.70 (d, 2H), 3.50 (s, 2H) ppm.	
¹³ C NMR (CDCl ₃)	Chemical shifts (δ) at approximately 163, 131, 120, 114, 67, 25 ppm.	
FT-IR (neat)	Characteristic peaks around 2260 cm ⁻¹ (C≡N stretch), 1745 cm ⁻¹ (C=O stretch), 1650 cm ⁻¹ (C=C stretch).	

Experimental Protocols

Representative Synthesis: Fischer Esterification of Cyanoacetic Acid with Allyl Alcohol

This protocol describes a general method for the synthesis of **allyl cyanoacetate** based on the Fischer esterification reaction.

Materials:

- Cyanoacetic acid
- Allyl alcohol
- Sulfuric acid (concentrated) or p-toluenesulfonic acid
- Toluene or a similar azeotroping solvent
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyanoacetic acid (1.0 eq), allyl alcohol (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq). Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

- Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the starting material.
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude **allyl cyanoacetate** can be purified by vacuum distillation to yield the final product.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of **allyl cyanoacetate** and identifying any volatile impurities. A typical method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature gradient program. The mass spectrometer can be operated in electron ionization (EI) mode to obtain a characteristic fragmentation pattern for identification.

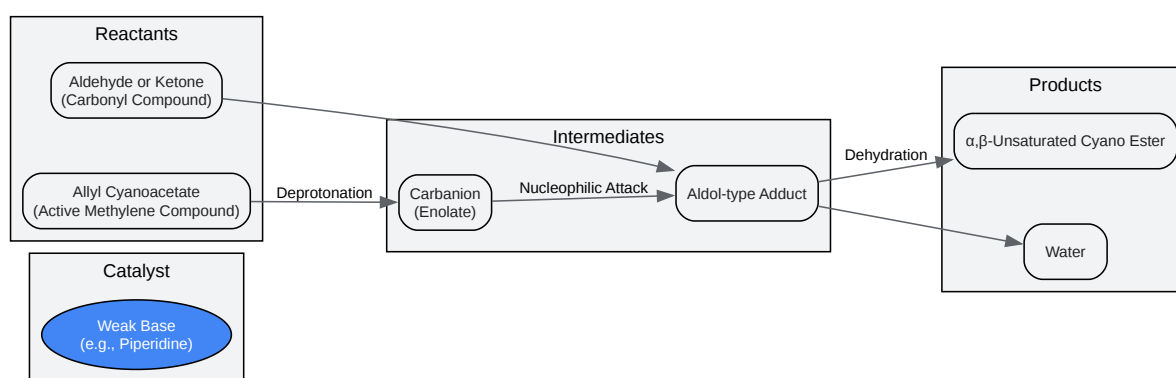
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the quantitative analysis of **allyl cyanoacetate**. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a UV detector set to an appropriate wavelength (e.g., 210 nm), would be a common setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural confirmation of the synthesized product. The expected chemical shifts are summarized in the data table above.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The characteristic absorption bands for the nitrile, ester carbonyl, and alkene groups are listed in the data table.

Key Signaling Pathways and Experimental Workflows

A crucial reaction involving **allyl cyanoacetate** is the Knoevenagel condensation, which is fundamental in synthetic organic chemistry for the formation of carbon-carbon double bonds.[3][4][5] This reaction involves the condensation of an active methylene compound, such as **allyl cyanoacetate**, with an aldehyde or a ketone, typically catalyzed by a weak base like piperidine or an amine salt.[3][4] The resulting product is an electron-deficient alkene, which can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.[6]



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Figure 1: Generalized workflow of the Knoevenagel condensation with **allyl cyanoacetate**.

Applications in Research and Drug Development

Allyl cyanoacetate serves as a valuable intermediate in the synthesis of various organic molecules. While specific applications in marketed drugs are not extensively documented, its role as a building block is significant in medicinal chemistry research. The allyl group can be a site for further functionalization or can be deprotected to reveal a carboxylic acid. The cyano and ester groups are precursors to other functionalities and participate in cyclization reactions to form heterocyclic systems, which are common scaffolds in drug molecules.

The products of the Knoevenagel condensation of **allyl cyanoacetate** with various aldehydes are highly functionalized alkenes that can be used in the synthesis of:

- Heterocyclic compounds: The electron-deficient double bond is susceptible to Michael addition, which can be a key step in the construction of cyclic structures.
- Bioactive molecules: The allyl group is found in numerous natural products and synthetic compounds with anticancer and other pharmacological activities.^[7] The cyanoacrylate moiety is also present in various biologically active compounds.
- Specialty polymers and adhesives: **Allyl cyanoacetate** is a precursor to cyanoacrylate monomers used in the formulation of specialty adhesives.^[8]

Safety and Handling

Allyl cyanoacetate is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.^[9]

Hazard Identification:

- Acute Toxicity: Toxic if swallowed (GHS Category 3).^{[4][9]} May be harmful in contact with skin and if inhaled.
- Skin and Eye Irritation: Causes skin irritation and serious eye irritation (GHS Category 2A).^[9]

Personal Protective Equipment (PPE):

- Eye Protection: Safety goggles or a face shield are mandatory.^[9]
- Hand Protection: Wear impervious gloves (e.g., nitrile rubber).^[9]
- Skin and Body Protection: A lab coat or other protective clothing should be worn.
- Respiratory Protection: If working outside a fume hood or if aerosols are generated, a respirator with an appropriate cartridge is necessary.

Handling and Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from sources of ignition.
- Avoid contact with strong acids, strong bases, and oxidizing agents.

First Aid Measures:

- If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[9]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
- If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[9]

Disposal:

- Dispose of unused product and contaminated materials in accordance with federal, state, and local regulations. This should be done by qualified personnel.[9]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment conducted by qualified professionals. Always consult the SDS for the most up-to-date and detailed safety information before handling this chemical.

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- To cite this document: BenchChem. [Allyl Cyanoacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084378#allyl-cyanoacetate-synonyms-and-alternative-names]

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